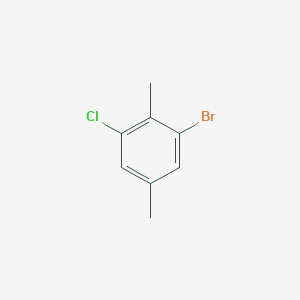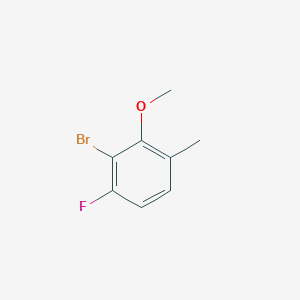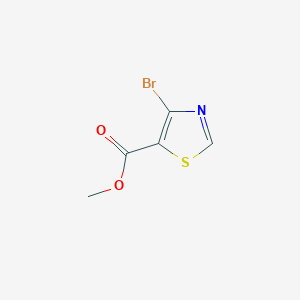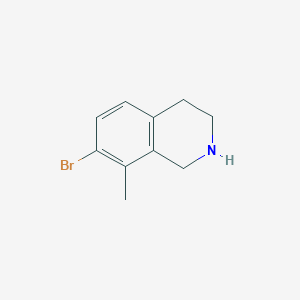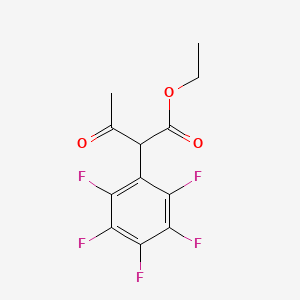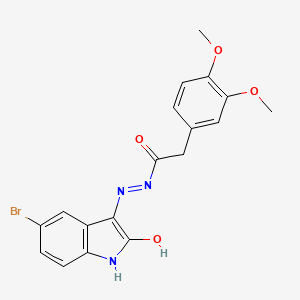
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a synthetic compound that has been studied for its potential application in scientific research. It belongs to a class of compounds known as hydrazidylindolines, which are characterized by a nitrogen-containing heterocycle and a hydrazidyl group. This compound has recently been investigated for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.
科学研究应用
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has been investigated for its potential applications in scientific research. It has been studied as an inhibitor of enzymes such as kinases and proteases, and as a potential modulator of signaling pathways. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. Additionally, this compound has been investigated for its potential use in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is still under investigation. However, it is believed to act as an enzyme inhibitor, and its ability to modulate signaling pathways has been studied. It is also believed to act as a DHFR inhibitor, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, and to modulate signaling pathways. It has also been studied as a potential inhibitor of DHFR, which could be useful in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to act as an inhibitor of certain enzymes and modulator of signaling pathways. However, its potential toxicity should be taken into consideration, as well as its potential to interact with other compounds. Additionally, its efficacy in certain applications may be limited.
未来方向
The potential future directions for 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline include further research into its mechanism of action, its potential applications in the treatment of cancer and other diseases, its potential interactions with other compounds, and its potential toxicity. Additionally, further research into its efficacy in various applications, such as enzyme inhibition and modulation of signaling pathways, could be beneficial. Finally, further investigation into its potential to act as an inhibitor of DHFR could be useful in the treatment of certain diseases.
合成方法
The synthesis of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is achieved via a three-step process. The first step involves the formation of the bromo-derivative of 3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline by reacting the latter compound with bromine in acetonitrile. The second step involves the reaction of the bromo-derivative with sodium hydroxide in methanol to form the desired this compound. The third step involves the purification of the compound using column chromatography.
属性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJOGJRQCSSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
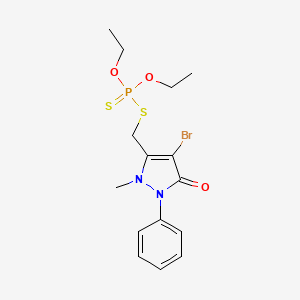

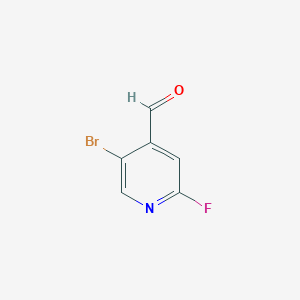

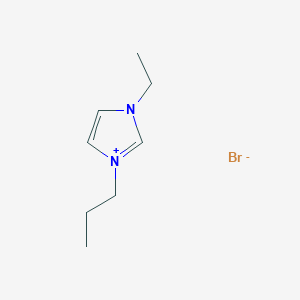
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
